molecular formula C9H15N5 B1450446 2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1499423-07-2

2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B1450446
CAS No.: 1499423-07-2
M. Wt: 193.25 g/mol
InChI Key: LNQZHAYUBVLABD-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydrazinyl, methyl, and pyrrolidinyl groups

Biochemical Analysis

Biochemical Properties

2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and activity . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, such as the MAPK/ERK pathway, which plays a vital role in cell proliferation and differentiation . Moreover, it can alter the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes, thereby influencing cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding to target biomolecules, such as enzymes and receptors, and modulating their activity. This compound can act as an enzyme inhibitor by occupying the active site and preventing substrate binding . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and reduced efficacy . Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been evaluated in animal models to determine its therapeutic potential and safety profile. Low to moderate doses of this compound have been found to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . High doses can lead to toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . The primary metabolic pathways include oxidation, reduction, and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450s and transferases . These metabolic processes influence the compound’s pharmacokinetics and overall biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ABC transporters, and can also bind to plasma proteins, affecting its bioavailability and distribution . The localization and accumulation of this compound in specific tissues and cellular compartments are critical for its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . The subcellular distribution is essential for understanding the compound’s mechanism of action and its impact on cellular function and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the hydrazinyl and pyrrolidinyl groups. One common method involves the reaction of 4-methyl-6-(pyrrolidin-1-yl)pyrimidine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include azides, dihydropyrimidines, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both hydrazinyl and pyrrolidinyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c1-7-6-8(12-9(11-7)13-10)14-4-2-3-5-14/h6H,2-5,10H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQZHAYUBVLABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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